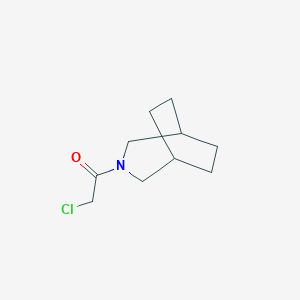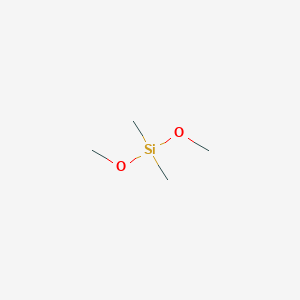
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine, commonly known as MDMA, is a psychoactive drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD).
Wirkmechanismus
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of euphoria, empathy, and emotional openness. MDMA also has an effect on certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood and anxiety.
Biochemische Und Physiologische Effekte
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. In addition, MDMA has been shown to increase activity in certain areas of the brain, including the amygdala and prefrontal cortex, which are involved in emotional processing and regulation.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for use in scientific research, including its ability to enhance empathy and emotional openness, which can be useful in therapeutic settings. However, there are also limitations to its use, including the potential for abuse and the fact that it can be difficult to control the dosage and purity of the drug.
Zukünftige Richtungen
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA-assisted psychotherapy for the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of new drugs that have similar effects to MDMA but with fewer side effects and less potential for abuse. Finally, there is also interest in studying the long-term effects of MDMA use, particularly in terms of its impact on brain function and mental health.
Synthesemethoden
MDMA is synthesized from safrole, a natural substance found in certain plants, through a multi-step chemical process that involves several reagents and catalysts. The synthesis of MDMA is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MDMA has been the subject of numerous scientific studies due to its potential therapeutic applications. In recent years, there has been growing interest in the use of MDMA-assisted psychotherapy for the treatment of N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine. Studies have shown that MDMA can enhance the therapeutic process by increasing empathy, reducing fear and defensiveness, and promoting emotional openness.
Eigenschaften
CAS-Nummer |
1457-20-1 |
|---|---|
Produktname |
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine |
Molekularformel |
C14H21NO2 |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)11(3)14-10-16-12-8-6-7-9-13(12)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI-Schlüssel |
UZMHRXRCOWWOQJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C1COC2=CC=CC=C2O1 |
Kanonische SMILES |
CCN(CC)CCC1COC2=CC=CC=C2O1 |
Synonyme |
N,N-Diethyl-α-methyl-1,4-benzodioxane-2-methanamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)









